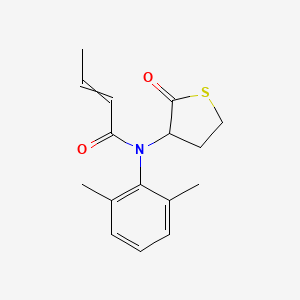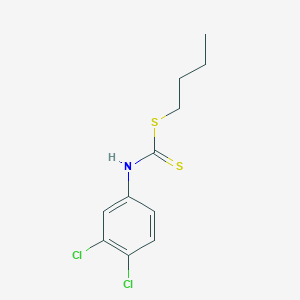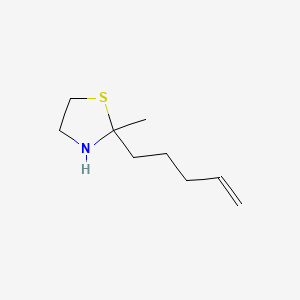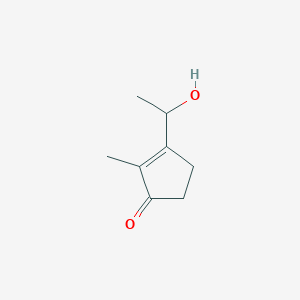
4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is a unique organophosphorus compound It is characterized by its distinctive structure, which includes a dioxaphosphinane ring with sulfur and thione functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of tetramethyl-1,3,2-dioxaphosphinane with sulfur-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reagent addition to optimize yield and minimize impurities. The final product is usually purified through crystallization or distillation.
化学反応の分析
Types of Reactions
4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
作用機序
The mechanism of action of 4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. The compound’s thione group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins.
類似化合物との比較
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane
- Thiophene-2-boronic acid pinacol ester
- 2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione
Uniqueness
4,4,6,6-Tetramethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its combination of sulfur and thione functionalities within a dioxaphosphinane ring. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
78142-46-8 |
|---|---|
分子式 |
C7H15O2PS2 |
分子量 |
226.3 g/mol |
IUPAC名 |
4,4,6,6-tetramethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C7H15O2PS2/c1-6(2)5-7(3,4)9-10(11,12)8-6/h5H2,1-4H3,(H,11,12) |
InChIキー |
HLEKZFPAZLMFJS-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(OP(=S)(O1)S)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)






![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)



![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
